![molecular formula C12H20N6O2 B2394845 N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-24-6](/img/structure/B2394845.png)
N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
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Description
“N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C12H20N6O2 . It has an average mass of 280.326 Da and a monoisotopic mass of 280.164764 Da . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of “N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” can be analyzed using various spectroscopic techniques . The compound has a molecular formula of C12H20N6O2 .Chemical Reactions Analysis
The chemical reactions involving “N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” and similar compounds have been studied . For example, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” can be determined using various analytical techniques . The compound has an average mass of 280.326 Da and a monoisotopic mass of 280.164764 Da .Future Directions
The future directions for the research on “N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications . It could also involve the development of novel derivatives with improved properties and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
Upon CDK2 inhibition, the compound affects the cell cycle progression, leading to a halt in the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . It has been shown to induce apoptosis in cells, likely through the mitochondrial pathway . This is accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O2/c1-4-18-12-10(16-17-18)11(14-8-15-12)13-7-9(19-5-2)20-6-3/h8-9H,4-7H2,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYQZTKRAFXLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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